Boc-aminooxy-PEG1-propargyl chemical structure and properties
Boc-aminooxy-PEG1-propargyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-aminooxy-PEG1-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted therapeutics. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and development.
Core Concepts: Structure and Functionality
Boc-aminooxy-PEG1-propargyl is a versatile chemical tool featuring three key components:
-
Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides stability to the highly reactive aminooxy moiety. This group can be selectively removed under acidic conditions to reveal the aminooxy group, which then readily reacts with aldehydes or ketones to form a stable oxime bond.
-
Propargyl Group: The terminal alkyne functionality serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of azide-modified molecules.
-
PEG1 Spacer: A single polyethylene glycol unit enhances the aqueous solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated molecules, which can reduce steric hindrance.[1]
This unique combination of functionalities makes Boc-aminooxy-PEG1-propargyl an ideal linker for the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
Physicochemical and Structural Properties
The key properties of Boc-aminooxy-PEG1-propargyl are summarized in the tables below, providing essential data for experimental design and execution.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (2-(prop-2-yn-1-yloxy)ethoxy)carbamate | [4] |
| Synonyms | t-Boc-aminooxy-PEG1-propargyl | [1][4] |
| CAS Number | 1895922-72-1 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [4] |
| Molecular Weight | 215.25 g/mol | [4] |
| Exact Mass | 215.11575802 Da | [4] |
| Purity | Typically ≥95% or ≥98% | [5][6] |
| Appearance | White to off-white solid or oil | - |
| Storage | Store at -20°C for long-term stability | [7] |
Table 2: Inferred Solubility Profile
Based on the properties of structurally similar PEGylated molecules, the solubility of Boc-aminooxy-PEG1-propargyl can be inferred as follows:
| Solvent Class | Solvent | Inferred Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble | The PEG component and overall polarity are compatible.[8] |
| Chlorinated | Dichloromethane (DCM) | Soluble | The Boc group and PEG chain contribute to solubility.[8] |
| Alcohols | Methanol, Ethanol | Soluble | The hydrophilic PEG chain allows for solubility.[8] |
| Aqueous Buffers | Water, PBS | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media.[1] |
| Non-Polar Aliphatic | Hexane, Diethyl Ether | Insoluble | Often used for precipitation of PEGylated compounds.[8] |
Key Reaction Mechanisms and Signaling Pathways
Boc-aminooxy-PEG1-propargyl is utilized in a sequential manner, typically involving Boc deprotection followed by oxime ligation and/or a CuAAC reaction.
Caption: Reaction pathway of Boc-aminooxy-PEG1-propargyl.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Boc-aminooxy-PEG1-propargyl.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.
Caption: Workflow for Boc deprotection.
Materials:
-
Boc-aminooxy-PEG1-propargyl
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve Boc-aminooxy-PEG1-propargyl in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.[9][10]
-
Cool the solution to 0°C using an ice bath.[10]
-
Slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v mixture of TFA:DCM).[9][11]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Boc group.[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]
-
To ensure complete removal of residual TFA, co-evaporation with toluene (3 x 10 mL) can be performed.[10] The resulting deprotected aminooxy-PEG1-propargyl (as a TFA salt) can often be used directly in the next step.[12]
Table 3: Boc Deprotection Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc deprotection. | [9] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred. | [9] |
| TFA Concentration | 20-50% (v/v) in DCM | A 1:1 TFA:DCM solution is a common starting point. | [10] |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then warmed. | [10] |
| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS for completion. | [9] |
Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG1-propargyl to an aldehyde- or ketone-containing molecule.
Caption: Workflow for oxime ligation.
Materials:
-
Deprotected aminooxy-PEG1-propargyl (TFA salt)
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.5-7.5, or 0.1 M Sodium Acetate, pH 4.5-5.5)[13]
-
Aniline (optional, as catalyst)[14]
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the appropriate reaction buffer.
-
Dissolve the deprotected aminooxy-PEG1-propargyl (from Protocol 4.1) in the same reaction buffer.
-
Add the deprotected linker solution to the carbonyl-containing molecule solution. A 1.5 to 10-fold molar excess of the aminooxy linker is recommended to drive the reaction to completion.[14]
-
For reactions at or near neutral pH, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.[14][15]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction time will depend on the reactivity of the carbonyl group and the presence of a catalyst.[14]
-
Monitor the formation of the oxime conjugate by LC-MS or, for protein conjugates, by SDS-PAGE.[9]
-
Upon completion, purify the conjugate using a method appropriate for the molecule (e.g., size-exclusion chromatography for proteins, reverse-phase HPLC for small molecules).[9]
Table 4: Oxime Ligation Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| pH | 4.5-5.5 (uncatalyzed) or 6.5-7.5 (catalyzed) | Optimal pH depends on the presence of a catalyst. | [9][13] |
| Catalyst | Aniline or its derivatives (10-100 mM) | Significantly accelerates the reaction at neutral pH. | [14][15] |
| Temperature | 25°C - 37°C | Reaction proceeds well at room or physiological temperature. | [15] |
| Reactant Ratio | 1.5-10x excess of aminooxy reagent | A higher excess can drive the reaction to completion. | [14] |
| Reaction Time | 2-16 hours | Dependent on substrate reactivity and reaction conditions. | [14] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the propargyl group of the linker with an azide-containing molecule. This can be performed on the Boc-protected linker or after oxime ligation.
Caption: Workflow for CuAAC "click" reaction.
Materials:
-
Propargyl-functionalized linker (e.g., Boc-aminooxy-PEG1-propargyl or an oxime conjugate)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., degassed PBS)
-
Copper(II) sulfate (CuSO₄)
-
Cu(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, prepare fresh)
-
Purification system
Procedure:
-
In a suitable reaction vessel, combine the propargyl-containing molecule and the azide-containing molecule in the reaction buffer. Typically, a slight excess (1.2-1.5 equivalents) of one reactant is used.[16]
-
In a separate tube, prepare the copper-ligand complex by mixing CuSO₄ and the THPTA ligand. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended.[17]
-
Add the copper-ligand complex to the reaction mixture. The final concentration of copper is typically 50-250 µM.[18]
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[18]
-
Incubate the reaction at room temperature for 1-4 hours.[16]
-
Monitor the reaction progress by LC-MS or HPLC.[16]
-
Upon completion, the product can be purified from the catalyst and excess reagents using methods such as size-exclusion chromatography or dialysis.[17]
Table 5: CuAAC Reaction Parameters
| Parameter | Condition | Notes | Source(s) |
| Copper Source | Copper(II) sulfate (CuSO₄) | Reduced in situ to the active Cu(I) species. | [18] |
| Reducing Agent | Sodium Ascorbate (1-5 mM) | Must be prepared fresh. | [18] |
| Ligand | THPTA | Stabilizes the Cu(I) catalyst and prevents biomolecule damage. | [18] |
| Cu:Ligand Ratio | 1:5 | A common ratio to ensure full complexation of the copper ion. | [17] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. | [18] |
| Reaction Time | 1-4 hours | Generally a rapid and high-yielding reaction. | [16] |
Conclusion
Boc-aminooxy-PEG1-propargyl is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. By understanding its chemical properties and employing the detailed protocols provided in this guide, researchers can effectively leverage this tool for a wide range of applications in drug discovery and chemical biology. The sequential and orthogonal nature of its reactive handles provides a robust platform for developing next-generation therapeutics and research probes.
References
- 1. t-Boc-aminooxy-PEG1-propargyl, 1895922-72-1 | BroadPharm [broadpharm.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
